3-hydroxy-1-phenyl-3-(thiophen-2-yl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium
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Overview
Description
3-HYDROXY-1-PHENYL-3-(2-THIENYL)-2,5,6,7,8,9-HEXAHYDRO-3H-IMIDAZO[1,2-A]AZEPIN-1-IUM is a complex organic compound that belongs to the class of imidazoazepines. This compound is characterized by its unique structure, which includes a phenyl group, a thienyl group, and a hydroxy group attached to an imidazoazepine core. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-1-PHENYL-3-(2-THIENYL)-2,5,6,7,8,9-HEXAHYDRO-3H-IMIDAZO[1,2-A]AZEPIN-1-IUM typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a phenyl-substituted azepine with a thienyl-substituted imidazole in the presence of a strong base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-1-PHENYL-3-(2-THIENYL)-2,5,6,7,8,9-HEXAHYDRO-3H-IMIDAZO[1,2-A]AZEPIN-1-IUM undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under the influence of oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl and thienyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted imidazoazepines .
Scientific Research Applications
3-HYDROXY-1-PHENYL-3-(2-THIENYL)-2,5,6,7,8,9-HEXAHYDRO-3H-IMIDAZO[1,2-A]AZEPIN-1-IUM has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-HYDROXY-1-PHENYL-3-(2-THIENYL)-2,5,6,7,8,9-HEXAHYDRO-3H-IMIDAZO[1,2-A]AZEPIN-1-IUM involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-chlorophenyl)-1,3-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazole
- (3R)-3-Hydroxy-1-phenyl-3-(2-thienyl)-1,2,3,5,6,7,8,9-octahydroimidazo[1,2-a]azepin-4-ium
Uniqueness
3-HYDROXY-1-PHENYL-3-(2-THIENYL)-2,5,6,7,8,9-HEXAHYDRO-3H-IMIDAZO[1,2-A]AZEPIN-1-IUM is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both phenyl and thienyl groups enhances its potential for diverse applications in research and industry .
Properties
Molecular Formula |
C18H21N2OS+ |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
1-phenyl-3-thiophen-2-yl-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol |
InChI |
InChI=1S/C18H21N2OS/c21-18(16-10-7-13-22-16)14-19(15-8-3-1-4-9-15)17-11-5-2-6-12-20(17)18/h1,3-4,7-10,13,21H,2,5-6,11-12,14H2/q+1 |
InChI Key |
NCMSWOIXDAJWOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=[N+](CC1)C(CN2C3=CC=CC=C3)(C4=CC=CS4)O |
Origin of Product |
United States |
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